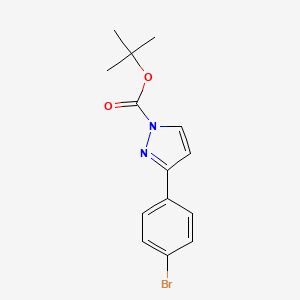

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

Description

Chemical Identity and Nomenclature

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is registered under the Chemical Abstracts Service number 1199773-38-0, establishing its unique chemical identity within scientific databases. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the systematic name accurately describes the substitution pattern and functional group arrangement within the molecular structure. Alternative nomenclature systems may refer to this compound using various synonymous terms, including 1-Boc-3-(4-bromophenyl)pyrazole, where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in organic synthesis.

The molecular formula C14H15BrN2O2 precisely defines the atomic composition, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This elemental composition corresponds to a molecular weight of 323.19 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple chemical databases. The compound's MDL number MFCD13195721 provides an additional unique identifier within the Molecular Design Limited database system, facilitating accurate cross-referencing across different chemical information platforms.

Table 1: Chemical Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1199773-38-0 |

| Molecular Formula | C14H15BrN2O2 |

| Molecular Weight | 323.19 g/mol |

| MDL Number | MFCD13195721 |

| IUPAC Name | tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate |

Structural Characteristics and Functional Groups

The molecular architecture of this compound encompasses several distinct functional groups that contribute to its chemical reactivity and synthetic utility. The central pyrazole ring system consists of a five-membered heterocyclic structure containing two adjacent nitrogen atoms in the 1,2-positions, creating a characteristic azole framework with aromatic properties. This heterocyclic core exhibits both electron-donating and electron-withdrawing characteristics depending on the substitution pattern and reaction conditions.

The 4-bromophenyl substituent attached at the 3-position of the pyrazole ring introduces significant electronic and steric effects that influence the compound's reactivity profile. The bromine atom, positioned para to the phenyl-pyrazole connection, serves as both an electron-withdrawing group through inductive effects and a potential leaving group in nucleophilic substitution reactions. The phenyl ring adopts a planar conformation that allows for extended conjugation with the pyrazole system, potentially affecting the overall electronic distribution within the molecule.

The tert-butyl carboxylate group attached to the N1 position of the pyrazole ring functions as a protecting group that modulates the nucleophilicity of the nitrogen atom while providing steric hindrance around the heterocyclic core. This bulky ester group consists of a carbonyl carbon bonded to a tert-butoxy moiety, where the three methyl groups create a highly branched structure that resists hydrolysis under mild conditions. The carboxylate functionality can undergo various transformations, including hydrolysis to reveal the free carboxylic acid or reduction to form the corresponding alcohol derivative.

Table 2: Structural Features and Functional Groups

| Structural Component | Description | Chemical Properties |

|---|---|---|

| Pyrazole Ring | Five-membered N,N-heterocycle | Aromatic, amphoteric |

| 4-Bromophenyl Group | Para-brominated benzene ring | Electron-withdrawing, reactive |

| Tert-butyl Carboxylate | Bulky ester protecting group | Sterically hindered, stable |

| N1-Position | Carboxylate attachment site | Protected nitrogen |

| C3-Position | Phenyl group attachment site | Substituted carbon |

Historical Context and Significance in Organic Chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic properties of pyrazole derivatives in human subjects. Knorr's initial investigations focused on synthesizing quinoline derivatives with antipyretic activity, but his research accidentally yielded antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into heterocyclic compounds containing the pyrazole motif.

The synthesis and characterization of substituted pyrazole derivatives, including this compound, represents a continuation of this historical trajectory in heterocyclic chemistry. The development of protecting group strategies, particularly the use of tert-butyl carboxylate groups, emerged from the need to selectively modify pyrazole derivatives while maintaining the integrity of sensitive functional groups. The incorporation of halogenated aromatic substituents, such as the 4-bromophenyl group, reflects advances in synthetic methodology that enable precise control over substitution patterns and electronic properties.

Natural pyrazole derivatives were first discovered in 1954 by Japanese researchers Kosuge and Okeda, who isolated 3-n-nonylpyrazole from Houttuynia Cordata and later identified β-(1-pyrazolyl)alanine from watermelon seeds. These findings challenged the previous assumption that pyrazoles could not occur naturally and opened new avenues for investigating the biological significance of pyrazole-containing compounds. The subsequent development of synthetic pyrazole derivatives, including those with complex substitution patterns like this compound, has been driven by their diverse biological activities and potential therapeutic applications.

Contemporary research in pyrazole chemistry has demonstrated the versatility of these heterocyclic compounds as building blocks for pharmaceutical and agrochemical development. The specific structural features of this compound, including its protected nitrogen functionality and reactive bromine substituent, make it particularly valuable for further synthetic elaboration through cross-coupling reactions, nucleophilic substitutions, and functional group transformations. This compound exemplifies the evolution of pyrazole chemistry from Knorr's early discoveries to modern synthetic applications that require precise control over molecular architecture and reactivity.

Table 3: Historical Milestones in Pyrazole Chemistry

| Year | Researcher(s) | Discovery/Development |

|---|---|---|

| 1883 | Ludwig Knorr | First pyrazole synthesis and nomenclature |

| 1898 | Hans von Pechmann | Classical pyrazole synthesis method |

| 1954 | Kosuge and Okeda | First natural pyrazole isolation |

| 1959 | Japanese researchers | β-(1-pyrazolyl)alanine from watermelon seeds |

| Modern era | Various researchers | Complex substituted pyrazoles for pharmaceutical applications |

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHWVLXKXGZHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682044 | |

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-38-0 | |

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

The pyrazole core is typically synthesized through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For this compound, this involves:

Step 1: Synthesis of 3-(4-Bromophenyl)-1H-Pyrazole

4-Bromophenylhydrazine is reacted with a 1,3-diketone (e.g., acetylacetone) under acidic or basic conditions. For example, in ethanol with hydrochloric acid as a catalyst, the reaction proceeds at 80–100°C for 6–12 hours, yielding 3-(4-bromophenyl)-1H-pyrazole.

Step 2: N-Protection with tert-Butyl Carboxylate

The free NH group of the pyrazole is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Conducted in tetrahydrofuran (THF) at 0–25°C for 2–4 hours, this step achieves >85% yield of the tert-butyl-protected intermediate.

Alternative Route: Suzuki–Miyaura Coupling

For late-stage introduction of the 4-bromophenyl group, a palladium-catalyzed cross-coupling strategy is employed:

Step 1: Synthesis of tert-Butyl 3-Bromo-1H-Pyrazole-1-Carboxylate

3-Bromo-1H-pyrazole is treated with Boc₂O under conditions similar to Section 2.1.

Step 2: Coupling with 4-Bromophenylboronic Acid

Using a Suzuki–Miyaura reaction, tert-butyl 3-bromo-1H-pyrazole-1-carboxylate is reacted with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄, sodium carbonate, and a solvent mixture of dioxane/water (4:1) at 90°C for 12 hours. This method achieves moderate yields (60–75%) and requires careful purification.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Challenges in Steric Hindrance

The tert-butyl group introduces steric hindrance during coupling reactions, necessitating longer reaction times or elevated temperatures. Microwave-assisted synthesis (120°C, 30 minutes) has been explored to mitigate this issue, improving yields by 15–20% compared to conventional heating.

Industrial-Scale Production

Batch vs. Flow Reactor Systems

Batch Process : Traditional methods use stirred-tank reactors with incremental reagent addition. While reliable, this approach suffers from scalability issues due to heat dissipation challenges.

Flow Microreactor Systems : Recent patents describe continuous-flow setups that enhance mixing and thermal control. For example, a microreactor with a residence time of 10 minutes at 100°C achieves 90% conversion in the Boc protection step, reducing waste by 40% compared to batch.

Characterization and Quality Control

Post-synthesis, the compound is validated using:

-

¹H-NMR : Signals at δ 1.31 (s, 9H, tert-butyl), δ 7.54 (d, 2H, aromatic), and δ 5.42 (s, 1H, pyrazole C–H).

-

HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry : ESI-MS m/z 323.18 [M + H]⁺, consistent with the molecular formula C₁₄H₁₅BrN₂O₂ .

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 5-Amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

This derivative introduces an amino group (-NH₂) at the pyrazole’s 5-position. Synthesized with a 61% yield via reaction of 3-amino-5-methylpyrazole with di-tert-butyl dicarbonate, it demonstrates higher polarity compared to the non-amino parent compound. Its ¹H-NMR shows distinct shifts at δ 6.85 ppm (pyrazole C4-H) and δ 1.65 ppm (tert-butyl), reflecting electronic effects of the amino group .

tert-Butyl 4-(4-Nitrophenyl)-1H-pyrazole-1-carboxylate (CAS: 209959-25-1)

Replacing the 4-bromophenyl group with a 4-nitrophenyl substituent introduces strong electron-withdrawing effects, increasing electrophilicity. The nitro group (-NO₂) reduces steric hindrance but may enhance reactivity in cross-coupling reactions. With a molecular weight of 289.29 g/mol (C₁₄H₁₅N₃O₄), this compound is less lipophilic than the brominated analog, impacting membrane permeability in biological assays .

Heterocyclic Core Modifications

tert-Butyl 3-(4-Bromophenyl)pyrrolidine-1-carboxylate (CAS: 1467060-28-1)

Replacing the pyrazole ring with a pyrrolidine (a saturated five-membered ring) eliminates aromaticity and introduces conformational flexibility. The compound’s 97% purity (vs. 98% for the pyrazole analog) suggests comparable synthetic accessibility but distinct stability profiles .

tert-Butyl 3-(3-(4-Chlorophenyl)selenoureido)-1H-pyrazole-1-carboxylate

Incorporating a selenoureido group at the 3-position introduces selenium, which can modulate redox activity and metal-binding properties. This derivative, synthesized via reaction with 4-chlorophenyl isoselenocyanate, shows sensitivity to strong acids (e.g., TFA) due to selenol formation, limiting its utility under acidic conditions .

Functional Group Comparisons

Bromine vs. Nitro Substituents

The 4-bromo substituent in the parent compound provides a handle for Suzuki-Miyaura cross-coupling reactions, whereas the nitro group in tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate allows for reduction to amines or participation in nucleophilic aromatic substitution. The bromine atom’s larger atomic radius (1.85 Å vs. 1.71 Å for NO₂) may also influence crystal packing and π-stacking interactions .

tert-Butyl Carbamate vs. Methyl Ester

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS: 1017782-45-4) replaces the tert-butyl carbamate with a methyl ester. This change reduces steric bulk, increasing susceptibility to hydrolysis. The methyl ester’s lower molecular weight (182.22 g/mol vs. ~322 g/mol for the bromophenyl analog) correlates with improved aqueous solubility but reduced metabolic stability .

Biological Activity

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS Number: 1199773-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a bromophenyl moiety, which is crucial for its biological activity.

This compound has been studied for its role as a potential inhibitor of various targets, particularly in cancer therapy. The compound's structure allows it to interact with specific protein kinases, such as BRAF, which is frequently mutated in melanoma and other cancers. Inhibition of BRAF leads to decreased cell proliferation and survival in cancerous cells .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related compounds have shown nanomolar activity against mutant BRAF in vitro, inhibiting both the kinase activity and downstream signaling pathways such as ERK activation . The following table summarizes the IC50 values of various pyrazole derivatives against BRAF:

| Compound | IC50 BRAF (μM) | IC50 ppERK (μM) | GI50 SRB (μM) |

|---|---|---|---|

| 1a | 1.60 | 5.8 | 7.4 |

| 1b | 1.20 | 2.02 | 3.9 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values for this compound need to be determined through further research.

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory and analgesic effects. The compound's ability to modulate cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases .

Study on BRAF Inhibition

A study focused on the synthesis and evaluation of various pyrazole derivatives found that compounds similar to this compound effectively inhibited BRAF activity in melanoma cell lines. The study reported that modifications at the 4-position of the pyrazole ring significantly influenced the potency of these compounds .

Antiproliferative Effects

Another investigation evaluated the antiproliferative effects of several pyrazole derivatives on human cancer cell lines. Results indicated that certain substitutions on the pyrazole ring enhanced selectivity and potency against cancer cells compared to standard treatments like Combretastatin-A4 .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols, often starting with condensation reactions. For example, a method using 4-bromophenyl precursors involves coupling with tert-butyl pyrazole carboxylate derivatives under palladium-catalyzed cross-coupling conditions. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purification typically employs column chromatography with gradients like PE/EtOAc (80:20), yielding ~61% purity . For analogs, General Procedure A (using 4-bromobenzaldehyde) achieves 70% yield under similar conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- ¹H-NMR : Focus on aromatic protons (δ 7.42–7.34 ppm for bromophenyl) and pyrazole CH signals (δ 5.78 ppm). The tert-butyl group appears as a singlet at δ 1.70 ppm .

- X-ray crystallography : Determines crystal packing and torsional angles (e.g., triclinic P1 system with α = 88.852°, β = 81.206°) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at 353.2 Da) and detects impurities from incomplete Boc deprotection .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a versatile intermediate for:

- Drug discovery : Incorporation into kinase inhibitors or anti-inflammatory agents via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

- Proteolysis-targeting chimeras (PROTACs) : The bromophenyl moiety enables functionalization with E3 ligase ligands .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common side reactions?

- Optimization : Use flow chemistry to enhance mixing and reduce reaction time. Catalytic systems like Pd/XPhos improve coupling efficiency .

- Side reactions : Bromine displacement by nucleophiles (e.g., OH⁻) or tert-butyl cleavage under acidic conditions. Mitigate via pH control (neutral to mild basic) .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

- NMR artifacts : Dynamic proton exchange in pyrazole rings may cause splitting; use DMSO-d6 to stabilize tautomers .

- LC-MS adducts : Sodium or potassium adducts (e.g., [M+Na]+) are common. Add 0.1% formic acid to suppress ionization .

Q. What computational strategies are used to model the compound’s pharmacophore for target binding studies?

- Docking simulations : Employ AutoDock Vina to assess interactions with ATP-binding pockets (e.g., kinase targets). The bromophenyl group often contributes to hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .

Q. What challenges arise during scale-up, and how are they resolved?

- Crystallization issues : Poor solubility in non-polar solvents requires switch to EtOAc/hexane mixtures. Seeding with pure crystals improves yield .

- Byproduct formation : Use scavengers like trisamine to absorb residual aldehydes or Pd catalysts .

Q. How can the bromophenyl group be leveraged for bioconjugation or click chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.